molecular formula C20H20ClN3O B257765 N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

カタログ番号 B257765
分子量: 353.8 g/mol
InChIキー: UWCDMTPEDCKYJN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide, also known as CZC-25146, is a small molecule that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of benzamide derivatives and has been shown to possess a wide range of biological activities.

作用機序

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide involves its ability to bind to specific sites on GPCRs and modulate their activity. This compound has been shown to act as an allosteric modulator of GPCRs, meaning that it binds to a site on the receptor that is distinct from the site where the natural ligand binds. This results in a change in the conformation of the receptor, which can either enhance or inhibit the activity of the receptor.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide are diverse and depend on the specific GPCR that it targets. For example, N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been shown to enhance the activity of the dopamine D1 receptor, which is involved in the regulation of movement, motivation, and reward. This enhancement of D1 receptor activity has been shown to improve cognitive function and reduce symptoms of Parkinson's disease in animal models. On the other hand, N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been shown to inhibit the activity of the histamine H3 receptor, which is involved in the regulation of sleep-wake cycles and cognitive function. This inhibition of H3 receptor activity has been shown to improve cognitive function and reduce symptoms of narcolepsy in animal models.

実験室実験の利点と制限

One of the main advantages of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide is its selectivity for specific GPCRs, which allows for the targeted modulation of specific physiological processes. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further drug development. However, one limitation of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide is its relatively low potency compared to other GPCR modulators, which may limit its therapeutic potential.

将来の方向性

There are several future directions for research on N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide. One area of focus is the development of more potent analogs of this compound that can selectively target specific GPCRs with higher affinity. Another area of focus is the investigation of the potential therapeutic applications of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression. Additionally, the development of more advanced methods for the synthesis and purification of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide may improve its yield and purity, making it a more practical candidate for drug development.

合成法

The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide involves several steps, including the reaction of 4-chloroacetophenone with 2-bromoethylamine hydrobromide to form 2-(4-chlorophenyl)ethylamine. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid to form the final product, N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide. The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.

科学的研究の応用

N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been extensively studied for its potential pharmacological applications, including its ability to modulate the activity of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in cellular signaling and are involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune response. N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide has been shown to selectively target certain GPCRs, including the dopamine D1 receptor and the histamine H3 receptor, and modulate their activity.

特性

製品名

N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide

分子式

C20H20ClN3O

分子量

353.8 g/mol

IUPAC名

N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethylpyrazol-1-yl)benzamide

InChI

InChI=1S/C20H20ClN3O/c1-14-13-15(2)24(23-14)19-9-5-17(6-10-19)20(25)22-12-11-16-3-7-18(21)8-4-16/h3-10,13H,11-12H2,1-2H3,(H,22,25)

InChIキー

UWCDMTPEDCKYJN-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)C

正規SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。